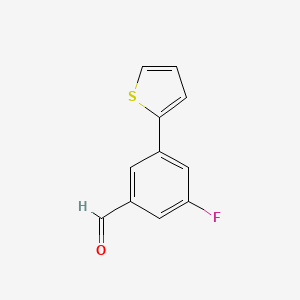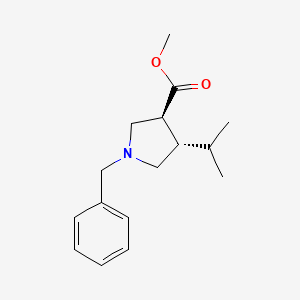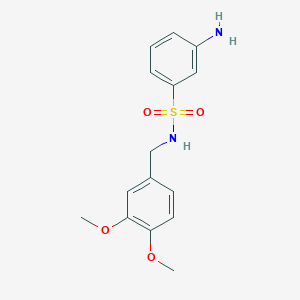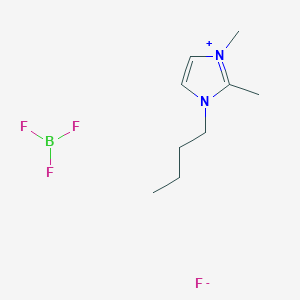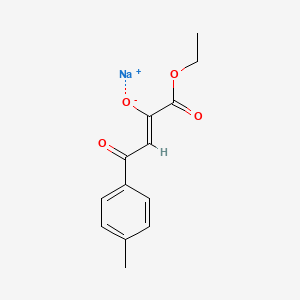
sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate is an organic compound that belongs to the class of enolates. This compound is characterized by the presence of an ethoxy group, a methylphenyl group, and a dioxobut-2-en-2-olate moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate typically involves the reaction of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired enolate.
Industrial Production Methods: In an industrial setting, the compound can be produced using a continuous flow reactor to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enolates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. Its enolate moiety allows it to participate in conjugate addition reactions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate can be compared with other enolate compounds such as:
Sodium (2Z)-1-ethoxy-4-phenyl-1,4-dioxobut-2-en-2-olate: Similar structure but lacks the methyl group on the phenyl ring.
Sodium (2Z)-1-ethoxy-4-(4-chlorophenyl)-1,4-dioxobut-2-en-2-olate: Contains a chlorine substituent instead of a methyl group, which can affect its reactivity and biological activity.
Sodium (2Z)-1-ethoxy-4-(4-methoxyphenyl)-1,4-dioxobut-2-en-2-olate: Contains a methoxy group, which can influence its chemical properties and applications.
Eigenschaften
Molekularformel |
C13H13NaO4 |
|---|---|
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
sodium;(Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C13H14O4.Na/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10;/h4-8,15H,3H2,1-2H3;/q;+1/p-1/b12-8-; |
InChI-Schlüssel |
QIXDQTGZALVPFR-JCTPKUEWSA-M |
Isomerische SMILES |
CCOC(=O)/C(=C/C(=O)C1=CC=C(C=C1)C)/[O-].[Na+] |
Kanonische SMILES |
CCOC(=O)C(=CC(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



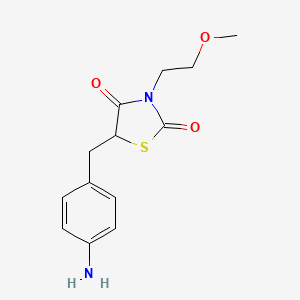
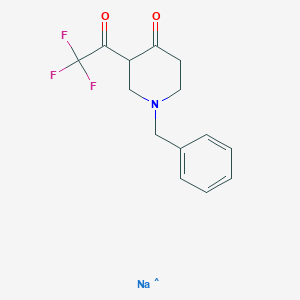
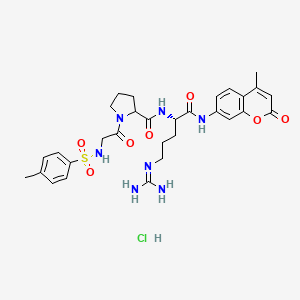
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
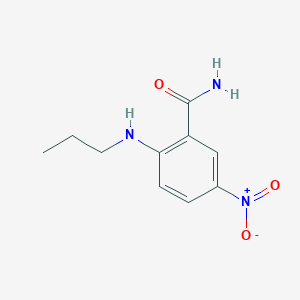
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)

![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
